molecular formula C12H19N3O B2767002 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine CAS No. 2034462-22-9

4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine

Cat. No.: B2767002
CAS No.: 2034462-22-9
M. Wt: 221.304
InChI Key: ZZCZBUSFMCQIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine” is a chemical compound that is part of the pyrimidine family . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties . This compound contains a total of 40 bonds, including 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyrimidine .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In one method, piperazine was added to a solution of the compound and potassium carbonate in CHCl3 at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . It also contains an ethyl group, a methoxy group, and a piperidinyl group .


Chemical Reactions Analysis

Pyrimidine and its derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . The chemical reactions of “this compound” and its derivatives in biological systems can lead to these various pharmacological effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight and the presence of various functional groups . It contains a total of 40 bonds, including 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyrimidine .

Scientific Research Applications

Antiviral Activity

Pyrimidine derivatives have been explored for their potential antiviral properties. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, demonstrating significant potential in the development of antiviral drugs (Hocková et al., 2003).

Antimicrobial and Antifungal Properties

Pyrimidine derivatives have been identified with promising antimicrobial and antifungal activities. The synthesis of novel chromone-pyrimidine coupled derivatives, for example, has led to compounds with potent antibacterial and antifungal properties, providing a pathway for the development of new antimicrobial agents (Tiwari et al., 2018).

Nonlinear Optical (NLO) Properties

The study of pyrimidine derivatives in the context of nonlinear optics (NLO) has shown that these compounds can exhibit considerable NLO character. This suggests potential applications in the development of materials for optoelectronic devices and other high-technology applications (Hussain et al., 2020).

Corrosion Inhibition

Research has demonstrated that certain pyrimidine derivatives can act as effective corrosion inhibitors for metals in acidic environments. This opens up applications in protecting industrial machinery and infrastructure from corrosion damage (Yadav et al., 2015).

Environmental Biodegradation

Pyrimidine derivatives have been studied for their environmental degradation properties, with certain fungi like Aspergillus niger showing the ability to degrade these compounds. This research is relevant for understanding the environmental impact of pyrimidine-based herbicides and pesticides and for developing strategies for their bioremediation (Sharma et al., 2012).

Properties

IUPAC Name

4-ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-10-8-12(14-9-13-10)15-6-4-11(16-2)5-7-15/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCZBUSFMCQIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.